Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated benzothiophene core with a methyl ester group at the 3-position. Its synthesis typically involves multicomponent reactions, such as the Gewald reaction, which combines cyclohexanone, sulfur, and cyanoacetate derivatives under basic conditions . This compound serves as a versatile intermediate in medicinal chemistry, enabling the development of antimicrobial agents, enzyme inhibitors, and other bioactive molecules. Key structural attributes include:
- Stereoelectronic properties: The electron-withdrawing ester group at position 3 polarizes the aromatic system, enhancing reactivity toward nucleophilic or electrophilic substitutions.
- Conformational flexibility: The tetrahydrobenzothiophene ring adopts a half-chair conformation, allowing adaptive interactions in biological systems .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLUOXPEJPIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The cyclocondensation approach utilizes cyclohexanone derivatives as starting materials, reacting with sulfur sources and cyanoacetate esters to form the tetrahydrobenzothiophene core. For methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, methyl cyanoacetate replaces ethyl cyanoacetate to directly incorporate the methyl ester group.
Key reaction steps :
- Thiophene ring formation : Cyclohexanone reacts with elemental sulfur and methyl cyanoacetate in acetic acid under reflux (110–120°C), facilitating cyclization via Gewald-type chemistry.
- Amination and esterification : The intermediate undergoes in situ amination, followed by esterification with methanol under acidic conditions.
Optimization Parameters
- Temperature : Maintaining 110–120°C prevents premature decomposition of sulfur intermediates.
- Catalyst : Piperidine (5 mol%) accelerates cyclization, reducing reaction time from 24 h to 12 h.
- Yield : 68–72% after recrystallization in methanol.
Table 1: Cyclocondensation Method Performance
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12–18 h | |
| Temperature | 110–120°C | |
| Isolated Yield | 68–72% | |
| Purity (HPLC) | >95% |
Palladium-Catalyzed Carbonylative Cyclization
Catalytic System Design
A palladium(II)-catalyzed method enables one-pot synthesis from 2-(methylthio)phenylacetylene precursors. This approach leverages carbon monoxide insertion and intramolecular cyclization:
- Substrate preparation : 2-(Methylthio)phenylacetylene derivatives are synthesized via Sonogashira coupling.
- Carbonylation : PdCl₂ (2 mol%) and KI (2.5 equiv) in methanol at 80°C under 40 atm CO/air pressure.
- Demethylation and cyclization : Iodide ions promote S-demethylation, enabling thiophene ring closure.
Scalability and Recyclability
- Catalyst recycling : Using ionic liquids (e.g., BmimBF₄) allows 5 reaction cycles without yield loss.
- Industrial-scale synthesis : A 56 mL reactor produces 81% yield (244 mg) of product.
Table 2: Palladium-Catalyzed Method Metrics
| Parameter | Value | Source |
|---|---|---|
| CO Pressure | 32 atm | |
| Catalyst Loading | 2 mol% PdCl₂ | |
| Isolated Yield | 80–81% | |
| Reaction Scale | Up to 1.12 mmol |
Oxidative Aromatization Approaches
Pd/C-Mediated Dehydrogenation
Oxidative aromatization converts partially saturated precursors to aromatic benzothiophenes. While primarily used for benzothieno[2,3-d]pyrimidine synthesis, this method applies to tetrahydrobenzothiophene intermediates:
Limitations for Methyl Ester Synthesis
This route requires post-synthesis transesterification to convert ethyl to methyl esters, complicating the process. Enzymatic ester exchange using lipases (e.g., CAL-B) in methanol improves selectivity but reduces overall yield to 55–60%.
Esterification of Tetrahydrobenzothiophene Carboxylic Acids
Two-Step Hydrolysis-Esterification
- Acid formation : Hydrolyze ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with NaOH (2M, 80°C, 4 h).
- Methyl esterification : React with methyl iodide (1.2 equiv) in DMF using K₂CO₃ as base (60°C, 6 h).
Direct Esterification Alternatives
- Fischer esterification : Reflux carboxylic acid intermediate with methanol and H₂SO₄ (12 h, 70% yield).
- DCC coupling : Dicyclohexylcarbodiimide mediates esterification at 0°C (85% yield, requires anhydrous conditions).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–72% | >95% | Moderate | High |
| Palladium Catalysis | 80–81% | 98% | High | Moderate |
| Oxidative Aromatization | 43% | 90% | Low | Low |
| Esterification | 70–85% | 95–98% | High | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzothiophene ring to a dihydrobenzothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrobenzothiophenes.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its role in developing new pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
- Antidepressant Activity : This compound is part of a class of tricyclic compounds that have shown promise as antidepressants. Research indicates that modifications to the core structure can enhance efficacy against depression and anxiety disorders .
- Antimicrobial Properties : Studies have highlighted the antimicrobial activity of related compounds in the benzothiophene class. These compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Pharmacological Studies
Pharmacological studies have focused on the compound's mechanism of action and therapeutic potential.
- Serotonin Transporter Interaction : Research has shown that related benzothiophene derivatives can bind to serotonin transporters, which are crucial in regulating mood and anxiety. This interaction is significant for developing new antidepressants with fewer side effects compared to traditional tricyclic antidepressants .
- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits, potentially aiding in conditions like neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic profile .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.
- Synthesis of Novel Compounds : Researchers utilize this compound as a precursor in synthesizing various derivatives with modified pharmacological properties. The ability to alter functional groups allows for the exploration of structure-activity relationships (SAR) in drug design .
- Reaction Mechanisms : Understanding the reactivity of this compound aids in developing new synthetic methodologies. Its unique structure enables chemists to explore novel reaction pathways that can lead to the discovery of new chemical entities .
Case Study 1: Antidepressant Development
A study explored the modification of this compound to enhance its antidepressant activity. By altering substituents on the benzothiophene ring, researchers identified compounds with improved binding affinity for serotonin receptors and reduced side effects compared to existing antidepressants.
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against antibiotic-resistant bacterial strains. The results indicated significant antimicrobial activity, highlighting its potential as a template for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological activity being studied and the target molecules involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their key differences:
Physicochemical Properties
Key Research Findings
Substituent Position : Ester groups at C3 (target compound) favor electrophilic aromatic substitution, whereas carboxylic acids at C2 (3-methyl analog) enable salt formation for improved bioavailability .
Ring Substituents : Bulky groups (e.g., phenyl at C6) sterically hinder enzymatic degradation, prolonging half-life in vivo .
Halogen Effects: Bromine at the benzamido moiety (C2) increases binding affinity to serine proteases by 2-fold compared to non-halogenated analogs .
Biological Activity
Methyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 211.28 g/mol
- Appearance : Pale cream to yellow crystalline powder
- Melting Point : 128.0 - 134.0 °C
The compound exhibits its biological activity primarily through inhibition of specific enzymes involved in metabolic pathways. Notably, it has been studied for its potential as a thymidylate synthase (TS) inhibitor , which plays a crucial role in DNA synthesis by catalyzing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using tetrahydrofolate as a cofactor. This inhibition is particularly relevant in cancer therapy as it can lead to reduced proliferation of cancer cells.
Enzyme Inhibition Studies
Research has shown that this compound demonstrates significant inhibitory effects on thymidylate synthase:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 25 ± 5 | Thymidylate Synthase |
| Methotrexate | 0.01 ± 0.002 | Thymidylate Synthase |
This table illustrates the potency of this compound compared to methotrexate, a well-known TS inhibitor.
Anticancer Activity
In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines through its action on thymidylate synthase. The compound triggers caspase-dependent pathways leading to programmed cell death while also exhibiting necrosis-like effects independent of caspases .
Antimicrobial Properties
Emerging research suggests that this compound may also possess antimicrobial properties. It has been evaluated against Mycobacterium tuberculosis and shown to inhibit specific metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
-
Study on TS Inhibition :
A study published in Medicinal Chemistry Research explored the synthesis and biological evaluation of methyl derivatives of benzothiophene compounds. The findings indicated that these compounds could effectively inhibit thymidylate synthase activity in vitro . -
Antimicrobial Screening :
Another investigation focused on the antimicrobial potential of various benzothiophene derivatives against drug-resistant strains of bacteria. This compound was identified as a promising candidate with significant activity against Mycobacterium tuberculosis . -
Structure-Activity Relationship (SAR) :
Research examining the structure-activity relationship highlighted how modifications to the benzothiophene core influence biological activity. The presence of the methyl ester group was found to enhance the compound's affinity for thymidylate synthase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
